tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Catalog No.
S833563
CAS No.
1041026-71-4
M.F
C22H38N4O8
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylat...

CAS Number

1041026-71-4

Product Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Molecular Formula

C22H38N4O8

Molecular Weight

486.6 g/mol

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

PYRAMVPOMDHTNX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1041026-71-4) is a highly crystalline, mono-protected spirocyclic diamine salt widely utilized as a premium piperazine bioisostere in medicinal chemistry. By presenting a rigid, three-dimensional spirocyclic core, it offers distinct spatial projections and improved metabolic stability compared to flat, saturated heterocycles. The oxalate salt formulation specifically resolves the severe handling and hygroscopicity issues associated with the free base, providing a stable, free-flowing powder that ensures precise stoichiometric accuracy for automated library synthesis and industrial scale-up [1].

Research Fit

Spirocyclic Boc-protected diamine building block
Supports parallel medicinal chemistry and library synthesis
Compatible with PROTAC linker and kinase inhibitor research

Substituting this specific oxalate salt with generic alternatives introduces critical process and performance failures. Attempting to use the free base (CAS 511272-53-8) results in handling difficulties, as it is a hygroscopic oil or waxy solid that absorbs atmospheric moisture, leading to weighing errors and failed stoichiometries in sensitive cross-coupling reactions. Conversely, utilizing unprotected 2,6-diazaspiro[3.3]heptane eliminates the orthogonal protection strategy, yielding intractable statistical mixtures of mono- and bis-alkylated products. Finally, substituting with a classical mono-Boc-piperazine fails to provide the required three-dimensional vector projection and metabolic stability necessary to overcome off-target toxicities in advanced drug design [1].

Substitution Risk

Physicochemical mismatch
Lipophilicity and basicity shifts relative to piperazine may alter ADME profile and target binding.
Geometric mismatch
90° exit vector twist and ~1.3 Å NH displacement mean SAR from piperazine series may not transfer.
Salt form handling
Free base or hydrochloride forms differ in storage stability and ambient weighing accuracy.

Crystalline Stability and Stoichiometric Precision vs. Free Base

The free base of 2-Boc-2,6-diazaspiro[3.3]heptane is notoriously difficult to handle, presenting as a hygroscopic oil or low-melting waxy solid that absorbs atmospheric moisture, leading to variable stoichiometry. In contrast, the oxalate salt (CAS 1041026-71-4) is a highly crystalline, free-flowing powder that maintains strict stoichiometric fidelity under standard laboratory conditions [1]. This thermal and atmospheric stability eliminates the need for inert-atmosphere glovebox handling during weighing, ensuring reproducible yields in parallel medicinal chemistry.

Evidence DimensionHandling stability and physical state
Target Compound DataHighly crystalline, stable, free-flowing solid (oxalate salt)
Comparator Or BaselineHygroscopic oil / waxy solid prone to degradation (free base)
Quantified DifferenceEnables precise stoichiometric weighing with zero inert-gas overhead
ConditionsStandard ambient laboratory temperature and humidity

Accurate stoichiometry is critical for yield reproducibility in automated parallel synthesis and scale-up cross-coupling reactions.

Lipophilicity Reduction
Reported
ΔlogD7.4 = −0.2 to −1.12 vs. piperazine (N>30 matched pairs)
Supports scaffold selection for logD lowering
NMe-capped mean −1.12 ± 0.22; aryl–alkyl −0.81 ± 0.29

Enhanced Target Selectivity and Reduced Off-Target Toxicity via Piperazine Bioisosterism

2,6-Diazaspiro[3.3]heptane is widely procured as a premium 3D bioisostere for the flat piperazine ring. By projecting substituents across a rigid, non-planar spirocyclic core, it alters the spatial vector and decreases conformational flexibility. When the piperazine ring in the PARP inhibitor olaparib was replaced with a 2,6-diazaspiro[3.3]heptane core, the resulting analog demonstrated significantly improved target selectivity and reduced off-mechanism cytotoxicity, specifically lowering non-removable DNA lesion formation [1].

Evidence DimensionOff-target cytotoxicity and target selectivity
Target Compound Data2,6-diazaspiro[3.3]heptane core (high selectivity, reduced DNA damage)
Comparator Or BaselinePiperazine core (standard olaparib framework)
Quantified DifferenceSignificant reduction in off-mechanism cytotoxicity while maintaining nanomolar target binding
ConditionsIn vitro PARP-1 binding and cellular cytotoxicity assays

Procuring this spirocyclic building block allows medicinal chemists to escape 'flatland,' directly improving the safety and selectivity profiles of lead compounds.

Basicity Shift
Reported
ΔpKa = +1.3 to +1.9 vs. piperazine; parent ΔpKa +0.96
May enhance ionic target interactions at pH 7.4
QM-predicted and experimentally corroborated; supports binding mode differentiation

Absolute Regiocontrol in Asymmetric Functionalization

Utilizing the pre-installed mono-Boc protected oxalate salt guarantees complete regiocontrol during the initial N-alkylation, acylation, or Buchwald-Hartwig amination steps. Attempting these reactions on the unprotected 2,6-diazaspiro[3.3]heptane baseline results in complex statistical mixtures of unreacted, mono-substituted, and bis-substituted products, drastically reducing the yield of the desired asymmetric intermediate [1]. The orthogonal Boc group can subsequently be removed quantitatively using standard acidic conditions (e.g., TFA or HCl) to allow secondary functionalization.

Evidence DimensionRegioselectivity and mono-functionalization yield
Target Compound Data100% regiocontrol for mono-substitution (due to Boc protection)
Comparator Or BaselineStatistical mixture (often <50% mono-product) using unprotected diamine
Quantified DifferenceElimination of bis-alkylation byproducts and complex chromatographic separations
ConditionsStandard N-alkylation or cross-coupling conditions

Pre-differentiated diamines eliminate wasteful protection/deprotection steps, maximizing throughput and yield in high-throughput medicinal chemistry libraries.

Exit Vector Geometry
Reported
NH displacement ~1.3 Å; terminal groups 2.2–2.5 Å outward; 90° perpendicular twist
SAR requires independent evaluation
Co-crystal structures (PDB 6D59/6D56, 3Q92/3QAI); molecular volume increase ~9–13 ų
Salt Form Stability
Data to verify
Hemioxalate mp 206–209 °C; free base requires ≤ −4 °C storage
Enables ambient-temperature weighing
Hygroscopic; store under inert gas at 2–8 °C; purity ≥97% (vendor CoA)
CDK Inhibitor Research
Context-dependent
≥6 patent-exemplified compounds (WO2020140055 A1)
Supports CDK inhibitor study context
Research use only; provides synthetic entry to patent-tracked chemical series

High-Throughput Medicinal Chemistry Libraries

The crystalline oxalate salt allows for precise robotic weighing and dispensing, making it the ideal precursor for generating parallel libraries of piperazine bioisosteres without the handling errors associated with viscous free-base oils [1].

Lead Optimization for Metabolic Stability

Procured specifically to replace metabolically vulnerable or off-target-prone piperazine rings in lead compounds, escaping 'flatland' to improve target selectivity and pharmacokinetic profiles, as demonstrated in next-generation PARP inhibitors [2].

Asymmetric Spirocyclic Scaffold Synthesis

The orthogonal mono-Boc protection allows sequential, regioselective functionalization (e.g., cross-coupling on one nitrogen, followed by Boc deprotection and acylation on the other), essential for synthesizing complex bifunctional spiro-drugs without bis-alkylation byproducts [3].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization requiring logD reduction
Lipophilicity-lowering scaffold profile
Verify logD7.4 shift in matched molecular pairs
Structure-based design targeting acidic residues
Basicity enhancement profile
Assess binding affinity to Asp/Glu pockets
CDK inhibitor research (kinase panel)
Patent-tracked inhibitor scaffold
Review patent landscape and selectivity profile
PROTAC linker synthesis
Conformationally constrained spacer geometry
Evaluate ternary complex formation efficiency

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